1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound characterized by a complex structure The core skeleton of the compound is derived from adamantane, a highly stable hydrocarbon known for its diamond-like structure
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves a multi-step process. A common route starts with adamantane as the starting material. The adamantane is first functionalized by reacting with reagents like bromine to form bromoadamantane. The next step involves the introduction of the propanol side chain through a nucleophilic substitution reaction. The final step of the synthesis is the addition of the methylpiperazinyl group, which is often achieved using a piperazine derivative under controlled conditions. The dihydrochloride salt is formed by treatment with hydrochloric acid.
Industrial production methods: Industrial production of this compound involves optimization of the synthetic route to maximize yield and minimize costs. Methods include the use of catalysts, reaction optimization through temperature and pH adjustments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of hydroxyl or amine groups to more basic structures.
Substitution: The compound's functional groups allow for various substitution reactions. For instance, the hydroxyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions: Reactions often involve common organic solvents such as dichloromethane or ethanol, with conditions adjusted to the specific functional group transformations being targeted.
Major products formed from these reactions: The products formed depend on the specific reagents and conditions used but often include oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has diverse applications:
Chemistry: Used as a catalyst or intermediate in organic synthesis due to its stable adamantane core and functional side groups.
Biology: Studied for its potential as a molecular probe to understand biological processes, given its unique structure that can interact with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.
Industry: Utilized in materials science for the synthesis of polymers and advanced materials, where its stability and structural properties offer advantages.
Mechanism of Action
The mechanism by which 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid and stable platform, while the functional groups can form specific interactions with target molecules. This dual nature allows the compound to modulate biological pathways by either inhibiting or activating specific targets.
Comparison with Similar Compounds
Compared to other adamantane derivatives, 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its unique combination of an adamantane core with a piperazinyl side chain. Similar compounds include:
Memantine: Another adamantane derivative used in the treatment of Alzheimer's disease.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral drug with a structure similar to amantadine. The uniqueness of this compound lies in its specific functional groups that may offer distinct biological activities and chemical properties.
So, there you have it! A deep dive into the fascinating world of this compound. How do you feel about this compound now? Intriguing, isn't it?
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2.2ClH/c1-19-2-4-20(5-3-19)12-17(21)13-22-18-9-14-6-15(10-18)8-16(7-14)11-18;;/h14-17,21H,2-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKUYGMMMBLTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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